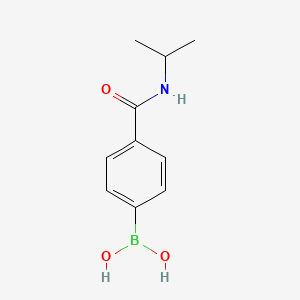

4-(N-Isopropylaminocarbonyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

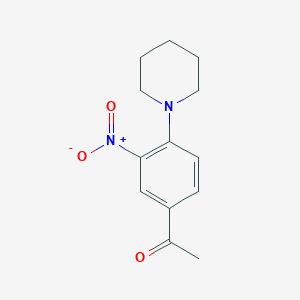

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)NC(=O)c1ccc(cc1)B(O)O . This indicates that the molecule consists of a phenyl ring (c1ccc(cc1)) substituted with a boronic acid group (B(O)O) and an isopropylaminocarbonyl group (CC©NC(=O)) .

科学的研究の応用

Chemical Recognition and Separation

4-(N-Isopropylaminocarbonyl)phenylboronic acid, like its phenylboronic acid derivatives, is recognized for its ability to form reversible complexes with compounds such as saccharides, glycolipids, glycoproteins, and nucleotides. This property makes these compounds highly useful in chemical processes involving the recognition, separation, and detection of such substances. Moreover, these derivatives have seen extensive application in self-regulated insulin delivery systems, tissue engineering, and sensor systems due to their unique chemical interactions (Liang-yin, 2006).

Supramolecular Assemblies

The compound and its relatives are pivotal in the construction of supramolecular assemblies. These assemblies, often built using hydrogen bonds between hetero N-atoms and –B(OH)2, have been reported in structures formed from phenylboronic and 4-methoxyphenylboronic acids. The ability to create such structures paves the way for various applications in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).

Applications in Nanotechnology and Sensing

Nanostructure Interaction

The interaction of phenylboronic acids with nanomaterials has been a subject of interest. These compounds, when attached to nanomaterials like carbon nanotubes, display fascinating optical properties and can be used for saccharide recognition. This dual functionality – attachment to hydrophobic surfaces and saccharide recognition – is pivotal for applications in biosensors and nanotechnology (Mu et al., 2012).

Biosensors and Drug Delivery Systems

The compound's derivatives are utilized in crafting polymeric nanomaterials for advanced bio-applications, particularly due to their ability to form reversible complexes with polyols like sugar. This unique chemistry is instrumental in designing biosensors and drug delivery systems. The interactions of these derivatives with specific biological molecules like glucose and sialic acid are critical for the development of diagnostic and therapeutic solutions (Tianyu Lan & Qianqian Guo, 2019).

Applications in Material Science

Intelligent Bio-Hydrogels

Phenylboronic acid derivatives are used to create intelligent bio-hydrogels that respond to external stimuli like pH and glucose levels. These materials, which show great promise in fields like drug delivery and tissue engineering, adjust their behaviors based on environmental factors. The incorporation of phenylboronic acid groups into these materials imbues them with responsive properties, potentially revolutionizing the way we approach drug delivery and disease treatment (Peng et al., 2018).

Glucose-Responsive Materials

The synthesis of glucose-responsive materials, particularly for insulin delivery, is a notable application of phenylboronic acid derivatives. These materials, often constructed in forms like nanogels, micelles, and vesicles, have been primarily utilized for their glucose-responsive characteristics, making them highly valuable in the field of drug delivery (Rujiang Ma & Linqi Shi, 2014).

Safety and Hazards

The safety data sheet for 4-(N-Isopropylaminocarbonyl)phenylboronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of an organoboron reagent to a metal catalyst, followed by a reductive elimination step to form the carbon-carbon bond .

Biochemical Pathways

Boronic acids and their derivatives have been used as protective groups in carbohydrate chemistry, affecting processes such as acylation, silylation, and alkylation of glycoside-derived boronates .

Pharmacokinetics

The compound’s molecular weight (20703 g/mol ) suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 g/mol are generally well-absorbed .

Result of Action

The compound’s involvement in suzuki-miyaura coupling suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic synthesis .

Action Environment

Boronic acids are generally sensitive to ph, and their reactivity can be influenced by the presence of diols and amines .

特性

IUPAC Name |

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCSEYKTZAKRMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378483 |

Source

|

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

397843-67-3 |

Source

|

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)